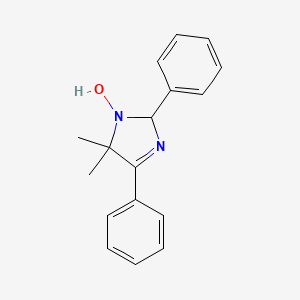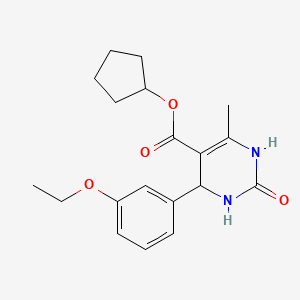
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as DB844, is a sulfonamide-based compound that has been extensively studied for its potential use as an antiprotozoal drug. It has shown promising results in vitro against various protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania spp., the causative agents of leishmaniasis.
作用機序
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is not fully understood, but it is believed to target the parasite's mitochondria. It has been shown to inhibit the activity of the mitochondrial respiratory chain, leading to a decrease in ATP production and ultimately cell death.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to have low toxicity in mammalian cells, with no significant effects on cell viability or mitochondrial function. It has also been shown to have low binding affinity for human serum albumin, suggesting that it may not accumulate in the bloodstream and cause systemic toxicity.
実験室実験の利点と制限
One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is that it has shown promising results in vitro against various protozoan parasites, making it a potential candidate for further development as a therapeutic agent. However, one limitation is that it has not yet been tested in vivo, and its efficacy and toxicity in animal models is not yet known.
将来の方向性
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for Chagas disease and leishmaniasis. Another direction is to test its efficacy and toxicity in animal models, and to explore its potential for use in combination with other antiprotozoal drugs. Additionally, further optimization of the synthesis method may be necessary to improve the yield and purity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide.
合成法
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide can be synthesized through a multistep process starting with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. The acid is first converted to the corresponding acid chloride, which is then reacted with 4-(2-oxo-1-piperidinyl)benzenesulfonamide in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential as an antiprotozoal drug. In vitro studies have shown that it is effective against various protozoan parasites, including T. cruzi and Leishmania spp. It has also been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as a therapeutic agent.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19-3-1-2-10-21(19)15-5-7-16(8-6-15)27(23,24)20-14-4-9-17-18(13-14)26-12-11-25-17/h4-9,13,20H,1-3,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDQGVDLHXPAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4934141.png)
![6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4934144.png)
![1-[(5-chloro-2-thienyl)carbonyl]azepane](/img/structure/B4934166.png)
![3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4934168.png)
![1-(2-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4934179.png)
![1-(4-bromo-2,6-difluorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4934190.png)

![8-[2-(2-bromophenoxy)ethoxy]quinoline](/img/structure/B4934206.png)

![2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol](/img/structure/B4934223.png)
![2-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4934230.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B4934251.png)
![1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4934256.png)